molecular formula C23H26FN5O2 B2890374 (4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1428375-29-4

(4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2890374
CAS RN: 1428375-29-4
M. Wt: 423.492
InChI Key: FIMYHCWWPYXWEX-UHFFFAOYSA-N
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Description

(4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H26FN5O2 and its molecular weight is 423.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis and evaluation of triazole analogues of piperazine, including compounds with structural similarities to the specified chemical, have been a significant area of research. These compounds are synthesized for their potential biological activities, particularly as antibacterial agents. For example, a study by Nagaraj, Srinivas, and Rao (2018) reported the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives and evaluated their antibacterial activity against various human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential for further development as antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Antimicrobial Activities

In addition to antibacterial properties, some derivatives exhibit antimicrobial activities against a broader range of microorganisms. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding that certain compounds displayed good or moderate activities against tested microorganisms. This study underscores the potential of such compounds in the development of new antimicrobial agents (H. Bektaş et al., 2007).

Radiochemistry and Imaging

Research into aryltrimethylammonium trifluoromethanesulfonates as precursors for aryl [18F]fluorides has led to improved synthesis methods for radiotracers like [18F]GBR 13119. These advancements facilitate no-carrier-added forms of potential radiotracers for studying the dopamine uptake system, underscoring the role of such compounds in enhancing positron emission tomography (PET) imaging techniques (M. Haka et al., 1989).

Antifungal and Antitubulin Activities

Conazole analogues and triazole derivatives have been synthesized and evaluated for their antifungal, antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. Such compounds, including 1,2,4-triazole derivatives containing a piperazine nucleus, have shown promising results in inhibiting microbial growth and enzyme activities, suggesting potential therapeutic applications. Moreover, their role in inhibiting tubulin polymerization and inducing cell cycle arrest at low nanomolar concentrations indicates their potential as anticancer agents by targeting the mitotic process (Arif Mermer et al., 2018).

properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(4-fluoro-3-methylphenyl)-5-methyltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O2/c1-4-31-21-8-6-5-7-20(21)27-11-13-28(14-12-27)23(30)22-17(3)29(26-25-22)18-9-10-19(24)16(2)15-18/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMYHCWWPYXWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.